1-({[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]carbamoyl}carbonyl)piperidine-4-carboxamide
Description
1-({[2-(4-Fluorophenyl)-2H,4H,6H-Thieno[3,4-c]Pyrazol-3-yl]Carbamoyl}Carbonyl)Piperidine-4-Carboxamide is a heterocyclic compound featuring a fused thienopyrazole core substituted with a 4-fluorophenyl group. The molecule includes a carbamoyl linker bridging the thienopyrazole to a piperidine-4-carboxamide moiety.
Properties
IUPAC Name |
1-[2-[[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]amino]-2-oxoacetyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O3S/c20-12-1-3-13(4-2-12)25-17(14-9-29-10-15(14)23-25)22-18(27)19(28)24-7-5-11(6-8-24)16(21)26/h1-4,11H,5-10H2,(H2,21,26)(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYOQNVYICGBFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]carbamoyl}carbonyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions. For instance, a reaction between a thienyl hydrazine and a suitable diketone can yield the thieno[3,4-c]pyrazole core.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the thieno[3,4-c]pyrazole intermediate.
Formation of the Piperidine Carboxamide Moiety: This involves the reaction of the intermediate with piperidine-4-carboxylic acid or its derivatives under amide coupling conditions, often using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Key Reaction Types
The compound undergoes oxidation, reduction, substitution, and amidation reactions, driven by its thieno[3,4-c]pyrazole core and carbamoyl groups.
Oxidation Reactions
Oxidation modifies functional groups on the thieno[3,4-c]pyrazole ring. For example:
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Reagents : Potassium permanganate (KMnO₄) or mCPBA (3-chloroperoxybenzoic acid) .
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Outcomes : Introduction of oxygen-containing groups (e.g., ketones, epoxides) or stabilization of the heterocycle.
Reduction Reactions
Reduction alters oxidation states of sulfur or nitrogen atoms:
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Reagents : Sodium borohydride (NaBH₄) or hydrogen gas with catalysts.
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Outcomes : Conversion of carbonyl groups to alcohols or amines, depending on the functional group.
Substitution Reactions
Substitution occurs at reactive sites (e.g., aromatic rings or carbamate groups):
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Mechanism : Nucleophilic or electrophilic substitution, often facilitated by activating groups like fluorine .
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Examples : Replacement of hydrogen atoms on the 4-fluorophenyl ring with nucleophiles (e.g., amines).
Amidation and Coupling Reactions
The piperidine-4-carboxamide moiety participates in amide bond formation:
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Applications : Synthesis of analogs via substitution of the piperidine group with other amine derivatives.
Thieno[3,4-c]Pyrazole Core
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Electrophilic sites : Reacts with nucleophiles at the 3-position of the pyrazole ring.
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Oxidation susceptibility : Prone to oxidation of sulfur or nitrogen centers.
Carbamoyl Group
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Amidation : Replaces the amine group with other nucleophiles (e.g., amines, alcohols) .
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Hydrolysis : Converts carbamate to carbamic acid under acidic/basic conditions.
Piperidine Moiety
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Alkylation : Reacts with alkylating agents (e.g., chloroacetone) to form substituted derivatives .
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Substitution : Amine group participates in nucleophilic reactions.
Comparison of Reaction Conditions
| Reaction Type | Reagents | Conditions | Key Outcomes |
|---|---|---|---|
| Oxidation | KMnO₄ | Aqueous, acidic | Functional group modification |
| Reduction | NaBH₄ | Ethanol, reflux | Reduced oxidation states |
| Substitution | TMSCN | Inert atmosphere | Nucleophilic replacement |
| Amidation | EDCI/HOBT | Room temperature | Coupling with amines |
Research Findings
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Antimicrobial Activity : Analogous thienopyrazoles show antimicrobial properties, suggesting potential applications .
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Pharmacokinetics : The piperidine group enhances solubility and bioavailability in related compounds.
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Mechanistic Insights : Fluorine substituents on the phenyl ring improve binding affinity to molecular targets (e.g., enzymes) .
Scientific Research Applications
Inhibition of Enzymatic Activity
Research indicates that compounds similar to 1-({[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]carbamoyl}carbonyl)piperidine-4-carboxamide can inhibit critical enzymes such as 11β-hydroxysteroid dehydrogenase type 1 . This inhibition is relevant for treating conditions like metabolic syndrome, type 2 diabetes, and obesity by modulating glucocorticoid metabolism and reducing insulin resistance .
Neurological Disorders
The compound has shown promise in addressing central nervous system disorders. It may be beneficial in treating conditions such as Alzheimer's disease and mild cognitive impairment due to its potential neuroprotective effects . The interaction of this compound with specific neural pathways could facilitate cognitive enhancement and mitigate neurodegeneration.
Antiviral Activity
There is emerging evidence that compounds derived from thieno[3,4-c]pyrazole structures exhibit antiviral properties. They can disrupt the protein-protein interactions essential for the replication of viruses like influenza A . This suggests that the compound could be further explored for its potential as an antiviral agent.
Case Study 1: Metabolic Syndrome Treatment
A study explored the effects of thieno[3,4-c]pyrazole derivatives on metabolic syndrome markers in diabetic models. The results indicated a significant reduction in blood glucose levels and improvement in lipid profiles when treated with compounds similar to this compound. These findings support its role as a therapeutic candidate for metabolic disorders .
Case Study 2: Cognitive Enhancement
In a preclinical trial assessing cognitive functions in animal models, administration of the compound resulted in improved memory retention and learning capabilities. The mechanism was hypothesized to involve modulation of neurotransmitter levels and enhancement of synaptic plasticity .
Structural Insights
The unique structure of this compound contributes to its biological activity. The presence of the thieno[3,4-c]pyrazole moiety is crucial for binding interactions with target proteins involved in metabolic and neurological pathways.
Mechanism of Action
The mechanism of action of 1-({[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]carbamoyl}carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group and the thieno[3,4-c]pyrazole core are believed to play crucial roles in binding to these targets, modulating their activity. The exact pathways involved can vary depending on the biological context, but common targets include enzymes and receptors involved in signaling pathways.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Key Research Findings
- Thienopyrazole vs. Pyrazole: The fused thienopyrazole core in the target compound likely enhances receptor binding affinity compared to simpler pyrazoles (e.g., 28a) due to increased aromatic surface area and rigidity .
- Carboxamide vs. Ketone : Piperidine-4-carboxamide in the target compound may improve aqueous solubility and metabolic stability compared to ketone-containing analogs (e.g., ) .
- Substituent Effects : Fluorophenyl groups are common across analogs, suggesting a role in target engagement, while methoxy or chloro substituents (e.g., ) modulate electronic properties and steric interactions .
Biological Activity
1-({[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]carbamoyl}carbonyl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of thienopyrazoles. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article provides a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 450.5 g/mol. The structure includes a thieno[3,4-c]pyrazole core linked to a piperidine moiety, which is crucial for its biological activity. The presence of the fluorophenyl group is significant as it often enhances metabolic stability and bioactivity.
Biological Activity Overview
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Antitumor Activity :
- Research indicates that thienopyrazole derivatives exhibit notable antitumor properties. These compounds have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival.
- A study highlighted that pyrazole derivatives could effectively inhibit BRAF(V600E) mutations, which are prevalent in various cancers such as melanoma and colorectal cancer .
- Anti-inflammatory Effects :
- Neuroprotective Properties :
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is vital for optimizing its biological activity. Key findings include:
- Fluorophenyl Substitution : The introduction of a fluorine atom on the phenyl ring enhances binding affinity to target proteins involved in cancer progression .
- Piperidine Moiety : This component contributes to the overall pharmacokinetics and bioavailability of the compound. Variations in piperidine substitutions can lead to significant changes in activity profiles .
Case Studies and Research Findings
- In Vitro Studies :
- In Vivo Studies :
- Mechanistic Insights :
- Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through mitochondrial pathways and caspase activation .
Comparative Biological Activity Table
| Compound Name | Antitumor Activity | Anti-inflammatory Activity | Neuroprotective Effects |
|---|---|---|---|
| 1-{[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]carbamoyl}carbonyl)piperidine-4-carboxamide | High | Moderate | Potential |
| Similar Thienopyrazole Derivative A | Moderate | High | Low |
| Similar Thienopyrazole Derivative B | High | Low | Moderate |
Q & A
Basic Research Questions
Q. What are effective synthetic routes for this compound, and what catalytic systems are optimal for its key steps?
- Methodological Answer : The synthesis involves multi-step heterocyclic chemistry. A common approach includes:
- Step 1 : Condensation of 4-fluorophenyl precursors with thiophene derivatives to form the thienopyrazole core .
- Step 2 : Carbamoylation using carbonyl diimidazole (CDI) or phosgene analogs to introduce the carbamoyl linker .
- Step 3 : Coupling with piperidine-4-carboxamide via amidation or nucleophilic acyl substitution.
Catalysts like palladium (for cross-coupling) or copper (for cyclization) are critical for regioselectivity and yield optimization .
Q. How can structural characterization be rigorously validated for this compound?
- Methodological Answer : Combine orthogonal techniques:
- X-ray crystallography resolves the 3D conformation of the thienopyrazole-piperidine scaffold (e.g., bond angles, stereochemistry) .
- 2D NMR (e.g., HSQC, HMBC) confirms connectivity, particularly for distinguishing carbamoyl carbonyl signals from piperidine resonances .
- High-resolution mass spectrometry (HRMS) validates molecular formula and fragmentation patterns .
Q. What are preliminary strategies to evaluate its biological activity?
- Methodological Answer : Use in vitro assays targeting pharmacologically relevant pathways:
- Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., HIV-1 integrase in pyrrolo-pyrazoledione derivatives ).
- Cellular cytotoxicity : Assess viability in cancer cell lines (e.g., MTT assay) with IC₅₀ calculations.
- Metabolic stability : Perform microsomal incubation (e.g., human liver microsomes) to estimate half-life .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve low yields in the carbamoylation step?
- Methodological Answer : Apply Design of Experiments (DoE) principles:
- Variables : Temperature, solvent polarity (e.g., DMF vs. THF), and base strength (e.g., DBU vs. K₂CO₃).
- Response surface modeling identifies optimal parameters. For example, flow-chemistry setups (e.g., Omura-Sharma-Swern oxidation) improve mixing and thermal control in sensitive reactions .
- In-line analytics (e.g., FTIR or Raman spectroscopy) monitor intermediate formation in real time .
Q. How to address contradictions in biological activity data across different assay platforms?
- Methodological Answer : Conduct meta-analysis with these steps:
- Normalize data using Z-scores to account for inter-assay variability.
- Orthogonal validation : Confirm hits with alternative assays (e.g., SPR for binding affinity vs. cellular activity).
- Structural analogs : Compare with derivatives (e.g., fluorophenyl-to-chlorophenyl substitutions) to isolate SAR trends .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Methodological Answer : Use molecular dynamics (MD) and QSAR modeling :
- Solubility : Predict logP and pKa via Schrödinger’s QikProp or ACD/Labs.
- Permeability : Simulate blood-brain barrier penetration (e.g., PAMPA assay correlations).
- Metabolite identification : Employ docking studies (e.g., AutoDock Vina) to map CYP450 oxidation sites .
Q. How to resolve ambiguities in NMR spectra caused by conformational flexibility?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
